

# A Technical Guide to 2-[2-(2-Fluoroethoxy)ethoxy]ethanol

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## Compound of Interest

Compound Name: 2-[2-(2-Fluoroethoxy)ethoxy]ethanol

Cat. No.: B1606535

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound **2-[2-(2-Fluoroethoxy)ethoxy]ethanol**, focusing on its core physicochemical properties, synthesis, and relevance in the field of drug development.

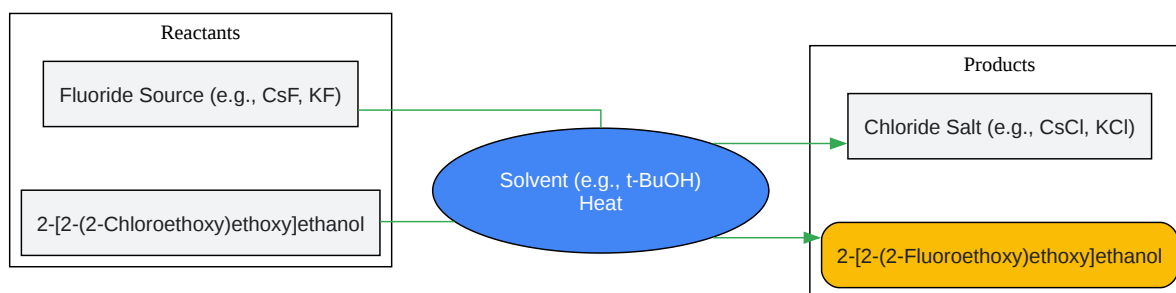
## Core Chemical Properties

**2-[2-(2-Fluoroethoxy)ethoxy]ethanol** is a fluorinated ethylene glycol derivative. Its structure incorporates a terminal fluorine atom, which imparts unique properties relevant for specialty applications, including use as a solvent, in coatings, and as a building block in the synthesis of more complex molecules.<sup>[1]</sup> The key quantitative properties of this compound are summarized below.

Property	Value	Source
Molecular Formula	C6H13FO3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	152.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Density	1.062 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	221.6 °C at 760 mmHg	<a href="#">[1]</a>
IUPAC Name	2-[2-(2-fluoroethoxy)ethoxy]ethanol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	373-45-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis Pathway and Experimental Protocol

The synthesis of fluorinated ethers such as **2-[2-(2-Fluoroethoxy)ethoxy]ethanol** often involves the reaction of a chloro- or tosyloxy- precursor with a fluoride salt. A representative synthetic pathway is outlined below.



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Caption: General synthesis workflow for fluorination of a chloroethoxy precursor.

While a direct protocol for this specific compound from its chloro-precursor is common, a well-documented general method involves the fluorination of a tosylated intermediate. This provides a reliable route to introduce the fluorine atom. The following is a representative protocol adapted from similar syntheses.<sup>[4]</sup>

- **Preparation of the Tosylate Precursor:** Start with the corresponding diethylene glycol derivative, 2-[2-(2-hydroxyethoxy)ethoxy]ethanol. React it with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at room temperature to selectively tosylate one of the hydroxyl groups.
- **Fluorination Reaction:** Dissolve the resulting tosylate intermediate, 2-[2-(2-tosyloxyethoxy)ethoxy]ethanol, in a polar aprotic solvent such as tert-butanol (t-BuOH).
- Add a source of fluoride ions, such as cesium fluoride (CsF). The use of CsF is often preferred for its higher reactivity in such nucleophilic substitution reactions.<sup>[4]</sup>
- Heat the reaction mixture to 100 °C and stir overnight.<sup>[4]</sup> The fluoride ion will displace the tosylate group to form the desired C-F bond.
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrated.
- The final product, **2-[2-(2-Fluoroethoxy)ethoxy]ethanol**, is purified from the crude mixture using column chromatography or distillation to yield the pure compound.

## Applications in Research and Drug Development

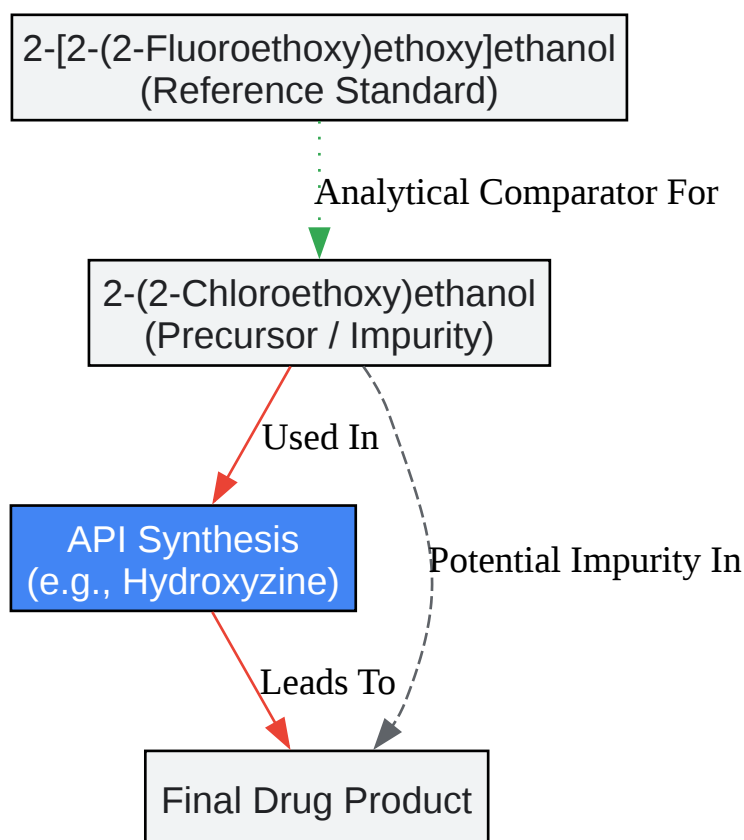
Molecules containing the fluoroethoxy-ethoxy-ethanol motif are valuable in several areas of drug development and biomedical research.

- **Precursors for PET Imaging Agents:** The introduction of fluorine, particularly the positron-emitting isotope Fluorine-18 (<sup>18</sup>F), is a cornerstone of Positron Emission Tomography (PET) imaging. Compounds like this serve as precursors or reference standards for creating <sup>18</sup>F-

labeled PET tracers. The ethylene glycol chain can improve the pharmacokinetic properties, such as solubility and bioavailability, of the final imaging agent.[4]

- **Linker Molecules:** The bifunctional nature of the molecule (a terminal fluoride and a terminal hydroxyl group) makes it a useful linker in bioconjugation chemistry. The hydroxyl group can be further functionalized to attach to biomolecules like peptides or antibodies, while the fluorinated tail can modify the properties of the conjugate.
- **Genotoxic Impurity Analysis:** The chlorinated analog, 2-(2-chloroethoxy)ethanol, is considered a potential genotoxic impurity (PGI) in the synthesis of certain active pharmaceutical ingredients (APIs), such as the antihistamine hydroxyzine.[5] The fluorinated version can serve as a non-genotoxic analog or a reference compound in the development of analytical methods to detect and quantify such impurities.[5]

The logical relationship between the precursor and its application in API synthesis is illustrated below.



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Caption: Role as a reference standard for a potential genotoxic impurity in API synthesis.

## Safety and Handling

The chlorinated analog of this compound is classified as harmful if swallowed, harmful in contact with skin, and an irritant.[2] While specific GHS data for the fluorinated version is not as prevalent, it should be handled with appropriate care in a laboratory setting. Assume it may be an irritant and harmful. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

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